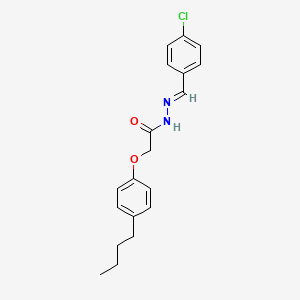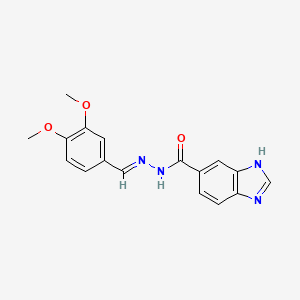
2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-メチルフェノキシ)-N-(2,2,2-トリクロロ-1-ヒドロキシエチル)アセトアミドは、アセトアミド類に属する有機化合物です。この化合物は、メチル基で置換されたフェノキシ基と、トリクロロヒドロキシエチル基に結合したアセトアミド部分を持ちます。
2. 製法
合成経路と反応条件
2-(2-メチルフェノキシ)-N-(2,2,2-トリクロロ-1-ヒドロキシエチル)アセトアミドの合成は、通常、以下の手順を伴います。
フェノキシ中間体の生成: 出発物質である2-メチルフェノールを適切なハロゲン化剤と反応させて、2-メチルフェノキシハライドを生成します。
アセトアミドの生成: 次に、フェノキシ中間体を塩基の存在下でクロロアセチルクロリドと反応させて、アセトアミド中間体を生成します。
トリクロロヒドロキシエチル置換: 最後に、アセトアミド中間体を適切な触媒の存在下でトリクロロアセトアルデヒドと反応させて、目的の化合物を生成します。
工業生産方法
工業的な設定では、この化合物の製造には、効率的な混合と反応制御を確実にするために、連続フロー反応器が用いられる場合があります。温度と圧力の調整のための自動システムの使用により、最終生成物の収率と純度を向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-methylphenol, is reacted with an appropriate halogenating agent to form 2-methylphenoxy halide.
Acetamide Formation: The phenoxy intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide intermediate.
Trichlorohydroxyethyl Substitution: Finally, the acetamide intermediate is reacted with trichloroacetaldehyde in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation can enhance the yield and purity of the final product.
化学反応の分析
反応の種類
2-(2-メチルフェノキシ)-N-(2,2,2-トリクロロ-1-ヒドロキシエチル)アセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: フェノキシ基は、キノン誘導体を生成するために酸化することができます。
還元: トリクロロヒドロキシエチル基は、対応するアルコールまたはアミンを生成するために還元することができます。
置換: アセトアミド部分は、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用することができます。
生成される主な生成物
酸化: キノン誘導体。
還元: アルコールまたはアミン。
置換: 置換されたアセトアミド。
4. 科学研究への応用
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗真菌作用など、その潜在的な生物活性を研究されています。
医学: 医薬品としての潜在的な用途について調査されています。
産業: 特殊化学薬品や材料の製造に使用されています。
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
2-(2-メチルフェノキシ)-N-(2,2,2-トリクロロ-1-ヒドロキシエチル)アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。フェノキシ基は、酵素や受容体と相互作用する可能性があり、トリクロロヒドロキシエチル基は、生体分子と水素結合を形成することができます。これらの相互作用は、さまざまな生化学的経路を調節し、観察される化合物の効果につながります。
6. 類似の化合物との比較
類似の化合物
2-(2-メチルフェノキシ)アセトアミド: トリクロロヒドロキシエチル基がありません。
N-(2,2,2-トリクロロ-1-ヒドロキシエチル)アセトアミド: フェノキシ基がありません。
2-(2-クロロフェノキシ)-N-(2,2,2-トリクロロ-1-ヒドロキシエチル)アセトアミド: メチル基の代わりに塩素置換基を持っています。
独自性
2-(2-メチルフェノキシ)-N-(2,2,2-トリクロロ-1-ヒドロキシエチル)アセトアミドは、フェノキシ基とトリクロロヒドロキシエチル基の両方の存在により、独自の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
2-(2-methylphenoxy)acetamide: Lacks the trichlorohydroxyethyl group.
N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: Lacks the phenoxy group.
2-(2-chlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: Has a chlorine substituent instead of a methyl group.
Uniqueness
2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is unique due to the presence of both the phenoxy and trichlorohydroxyethyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
52892-24-7 |
|---|---|
分子式 |
C11H12Cl3NO3 |
分子量 |
312.6 g/mol |
IUPAC名 |
2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |
InChI |
InChI=1S/C11H12Cl3NO3/c1-7-4-2-3-5-8(7)18-6-9(16)15-10(17)11(12,13)14/h2-5,10,17H,6H2,1H3,(H,15,16) |
InChIキー |
CKFPJCRECASFRG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OCC(=O)NC(C(Cl)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(biphenyl-4-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11974385.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11974398.png)
![(E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B11974403.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974409.png)
![butyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11974413.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11974420.png)


![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11974449.png)
![(5Z)-5-{[3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11974461.png)


![5-(3,4-dimethoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11974474.png)
